molecular formula C17H13BrN2O4S B2995659 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate CAS No. 896308-81-9

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

Cat. No. B2995659
CAS RN: 896308-81-9
M. Wt: 421.27
InChI Key: GIFHWWSWIOQXAH-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate, also known as MRS1477, is a small molecule antagonist of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-glucose and other nucleotide sugars. P2Y14 receptors are expressed in immune cells, adipose tissue, and the central nervous system. The inhibition of P2Y14 receptors has been shown to have anti-inflammatory and anti-tumor effects.

Scientific Research Applications

Coordination Chemistry

Compounds containing the imidazole ring, such as 1-methylimidazole, have been shown to be useful in coordination chemistry. They can act as ligands that coordinate to metal centers, often through the nitrogen atoms of the imidazole ring . This property is essential for creating complex structures with metals, which can be used in catalysis, material science, and the synthesis of new compounds.

Antiviral Photodynamic Therapy

Imidazole derivatives have been utilized in the development of photosensitizers for antimicrobial photodynamic therapy (aPDT). This therapy is a non-invasive treatment method that uses light-activated compounds to produce reactive oxygen species, leading to the inactivation of pathogens like viruses . Given the structural similarity, the compound could potentially be modified to act as a photosensitizer for aPDT.

Mercury(II) Coordination

The coordination chemistry of mercury(II) with tris[(1-methylimidazol-2-yl)methyl]amine has been investigated, showing that these types of compounds can form stable complexes with mercury(II). Such complexes are of interest due to their potential applications in environmental mercury sensing and removal .

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4S/c1-20-6-5-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-3-2-4-12(18)7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFHWWSWIOQXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

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